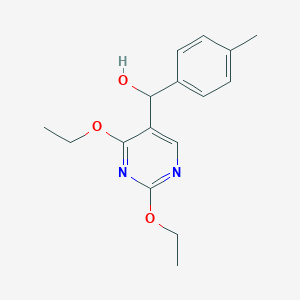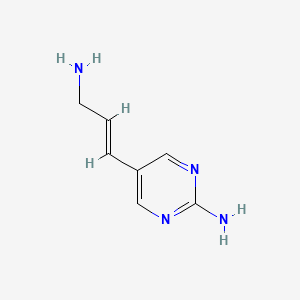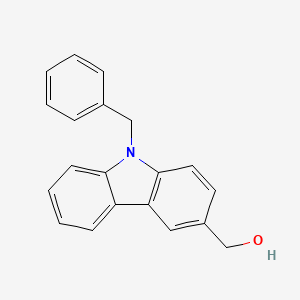![molecular formula C11H13N3 B13112119 (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 59352-69-1](/img/structure/B13112119.png)
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a complex organic compound characterized by its unique structure, which includes a tetrahydropyrido[2,3-b]pyrazine core with two ethenyl groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of ethenyl groups to ethyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its therapeutic properties, such as increasing its bioavailability or reducing toxicity.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Unique due to its specific stereochemistry and functional groups.
(2S,3S)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure but different stereochemistry, leading to different reactivity and properties.
2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Lacks specific stereochemistry, resulting in a mixture of isomers.
Uniqueness: The uniqueness of this compound lies in its stereochemistry, which influences its reactivity, binding affinity, and overall properties. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
59352-69-1 |
|---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C11H13N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h3-9,13H,1-2H2,(H,12,14)/t8-,9-/m1/s1 |
InChI Key |
YSKUKTUHBISZNF-RKDXNWHRSA-N |
Isomeric SMILES |
C=C[C@@H]1[C@H](NC2=C(N1)C=CC=N2)C=C |
Canonical SMILES |
C=CC1C(NC2=C(N1)C=CC=N2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
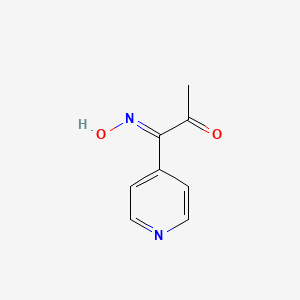
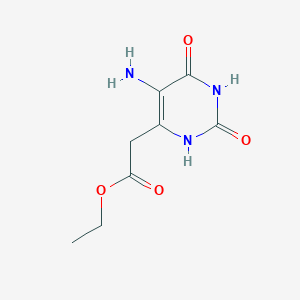


![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)


